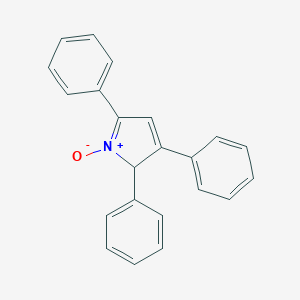

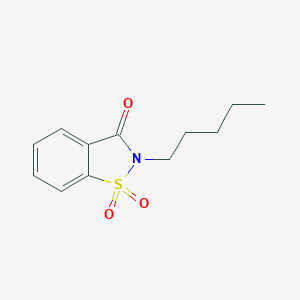

Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate

説明

Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate is a chemical compound with the CAS Number: 81569-37-1 . It has a molecular weight of 214.29 and is typically stored at room temperature . It is a powder in its physical form .

Synthesis Analysis

The synthesis of Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate and similar compounds has been described in the literature . The compounds were synthesized and characterized by FTIR and NMR .Molecular Structure Analysis

The Inchi Code for Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate is1S/C9H14N2O2S/c1-3-5-6-7 (8 (12)13-4-2)14-9 (10)11-6/h3-5H2,1-2H3, (H2,10,11) . This code provides a standard way to encode the compound’s molecular structure. Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate are not detailed in the search results, 2-Aminothiazoles, a class of compounds to which it belongs, are used as starting materials for the synthesis of a diverse range of heterocyclic analogues .Physical And Chemical Properties Analysis

Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate is a powder at room temperature .科学的研究の応用

Antimicrobial Activity

- Field : Medicinal Chemistry

- Application : 2-Aminothiazoles are used as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal agents .

- Method : Eight compounds were synthesized and characterized by FTIR and NMR. Evaluation of antibacterial potential against multi-drug resistant clinical isolates was performed and minimum inhibitory concentration (MIC) values were determined .

- Results : Among all the synthesized compounds, some showed significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa at MIC 250 µg/mL and 375 µg/mL respectively .

Antifungal Activity

- Field : Medicinal Chemistry

- Application : 2-Aminothiazoles are used in the synthesis of compounds with antifungal properties .

- Method : Antifungal activity was evaluated through docking studies .

- Results : Compound 2b showed maximum antifungal potential against Candida glabrata with a zone of inhibition 21.0 mm as compared to the reference drug nystatin which showed lesser antifungal potential with a zone of inhibition of 19.1 mm .

Anti-HIV Activity

- Field : Medicinal Chemistry

- Application : 2-Aminothiazoles are used in the synthesis of compounds with anti-HIV properties .

- Method : The method of application or experimental procedures is not specified in the source .

- Results : The results or outcomes obtained are not specified in the source .

Antioxidant Activity

- Field : Medicinal Chemistry

- Application : Thiazoles have pharmaceutical and biological activities that include antioxidant activities .

- Method : The method of application or experimental procedures is not specified in the source .

- Results : The results or outcomes obtained are not specified in the source .

Anticancer Activity

- Field : Medicinal Chemistry

- Application : Thiazoles have pharmaceutical and biological activities that include anticancer activities .

- Method : The method of application or experimental procedures is not specified in the source .

- Results : The results or outcomes obtained are not specified in the source .

Anti-Alzheimer Activity

- Field : Medicinal Chemistry

- Application : Thiazoles have pharmaceutical and biological activities that include anti-Alzheimer activities .

- Method : The method of application or experimental procedures is not specified in the source .

- Results : The results or outcomes obtained are not specified in the source .

将来の方向性

The future directions for research on Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate and related compounds could involve further exploration of their therapeutic roles. Given their promising properties, these compounds could be further studied for their potential as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .

特性

IUPAC Name |

ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-3-5-6-7(8(12)13-4-2)14-9(10)11-6/h3-5H2,1-2H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTRJDESRRBKKDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SC(=N1)N)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

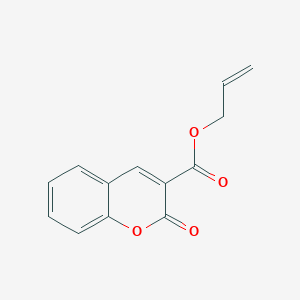

![allyl 1-(acetyloxy)-1-methyl-3-oxo-1,8b-dihydro-2H-cyclobuta[c]chromene-2a(3H)-carboxylate](/img/structure/B372210.png)

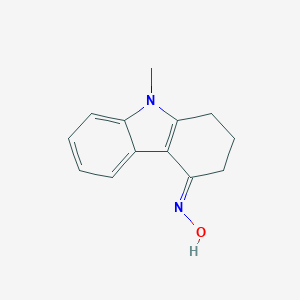

![6,7,8,9,10,11,12,13-octahydro-5H-cyclodeca[b]indole](/img/structure/B372215.png)

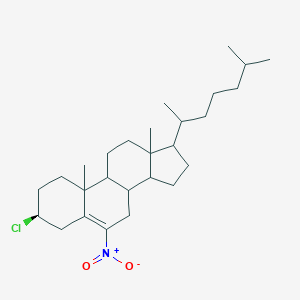

![17-(1,5-dimethylhexyl)-2-nitro-10,13-dimethyl-4,5,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B372220.png)

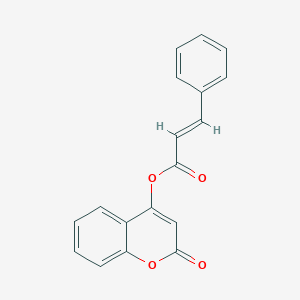

![3-[2-(Allyloxy)phenyl]-2-cyanoacrylic acid](/img/structure/B372226.png)